molecular formula C11H22O2Si B13808938 methyl (Z)-2-trimethylsilylhept-2-enoate

methyl (Z)-2-trimethylsilylhept-2-enoate

Cat. No.: B13808938
M. Wt: 214.38 g/mol
InChI Key: WGQYBILWWSCPBQ-KTKRTIGZSA-N
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Description

Methyl (Z)-2-trimethylsilylhept-2-enoate is an organic compound characterized by the presence of a trimethylsilyl group attached to a hept-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-2-trimethylsilylhept-2-enoate typically involves the reaction of a hept-2-enoate precursor with a trimethylsilyl reagent under specific conditions. One common method is the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the trimethylsilyl reagent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Wittig reactions or other alkylation methods. The process typically requires careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-2-trimethylsilylhept-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group under basic conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated heptanoate derivatives.

    Substitution: Various substituted hept-2-enoates depending on the nucleophile used.

Scientific Research Applications

Methyl (Z)-2-trimethylsilylhept-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the synthesis of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (Z)-2-trimethylsilylhept-2-enoate involves its interaction with various molecular targets depending on the context of its use. In organic synthesis, it acts as a reactive intermediate that can participate in various chemical transformations. The trimethylsilyl group can stabilize carbanions, making the compound a useful reagent in nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-2-trimethylsilylhept-2-enoate: The E-isomer of the compound, differing in the spatial arrangement of substituents around the double bond.

    Trimethylsilylpropene: A simpler compound with a similar trimethylsilyl group but a shorter carbon chain.

    Trimethylsilylacetylene: Another compound featuring a trimethylsilyl group, but with an alkyne instead of an alkene.

Uniqueness

Methyl (Z)-2-trimethylsilylhept-2-enoate is unique due to its specific Z-configuration, which can influence its reactivity and the stereochemistry of the products formed in chemical reactions. This makes it a valuable compound in stereoselective synthesis and other applications where the spatial arrangement of atoms is crucial .

Properties

Molecular Formula

C11H22O2Si

Molecular Weight

214.38 g/mol

IUPAC Name

methyl (Z)-2-trimethylsilylhept-2-enoate

InChI

InChI=1S/C11H22O2Si/c1-6-7-8-9-10(11(12)13-2)14(3,4)5/h9H,6-8H2,1-5H3/b10-9-

InChI Key

WGQYBILWWSCPBQ-KTKRTIGZSA-N

Isomeric SMILES

CCCC/C=C(/C(=O)OC)\[Si](C)(C)C

Canonical SMILES

CCCCC=C(C(=O)OC)[Si](C)(C)C

Origin of Product

United States

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